
(4-Methylpyridin-2-yl)methanamine dihydrochloride
説明
“(4-Methylpyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 357287-88-8 . It has a molecular weight of 195.09 and its IUPAC name is (4-methyl-2-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2.2ClH/c1-6-2-3-9-7(4-6)5-8;;/h2-4H,5,8H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Catalytic Applications
- Dichlorozinc complexes incorporating (4-Methylpyridin-2-yl)methanamine have been synthesized and characterized. These complexes were used as pre-catalysts for the polymerization of rac-lactide, demonstrating preference for heterotactic polylactide (PLA) (Kwon, Nayab, & Jeong, 2015).
Antidepressant-like Activity
- Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally similar to (4-Methylpyridin-2-yl)methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds have shown potent antidepressant-like activity in animal models (Sniecikowska et al., 2019).
Hydroxylation of Alkanes
- Diiron(III) complexes of tridentate 3N ligands, including those containing (4-Methylpyridin-2-yl)methanamine, have been studied as catalysts for selective hydroxylation of alkanes. These complexes displayed high selectivity and efficiency in oxidizing cyclohexane and adamantane (Sankaralingam & Palaniandavar, 2014).
Antibacterial and Antifungal Activity
- A compound synthesized from (4-Methylpyridin-2-yl)methanamine showed notable antibacterial and antifungal activity, indicating potential use in antimicrobial applications (Rao, Prasad, & Rao, 2013).
Role in Imine Hydrolysis
- A study on the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis involved the use of 4-methylpyridin-2-amine. This research provided insights into the mechanisms of transition metal-catalyzed hydrolysis of imines (Ahmad et al., 2019).
Photocytotoxicity in Cancer Treatment
- Iron(III) complexes of pyridoxal Schiff bases, incorporating similar structural elements to (4-Methylpyridin-2-yl)methanamine, demonstrated enhanced cellular uptake and remarkable photocytotoxicity, suggesting potential applications in cancer treatment (Basu et al., 2015).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, related to (4-Methylpyridin-2-yl)methanamine, have been synthesized and shown to have potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Safety and Hazards
特性
IUPAC Name |
(4-methylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-2-3-9-7(4-6)5-8;;/h2-4H,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMILQKSSFGVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



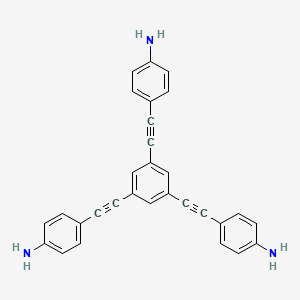
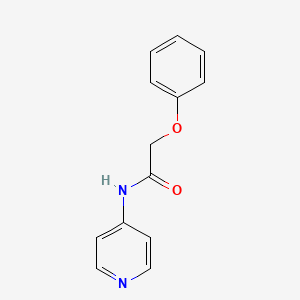
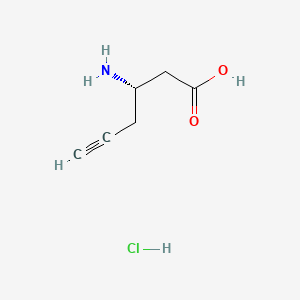
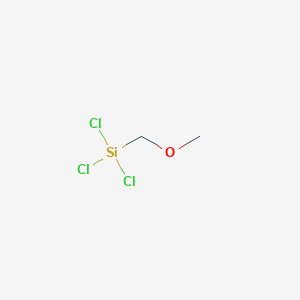

![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)

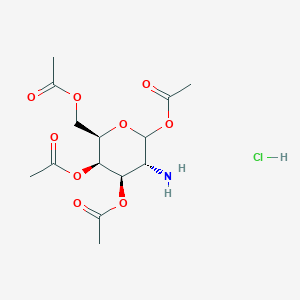
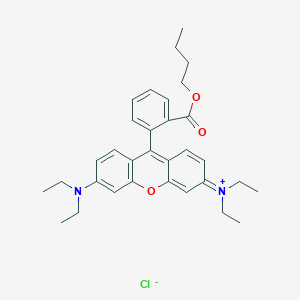
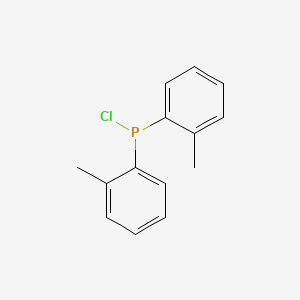
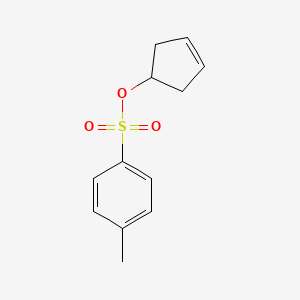
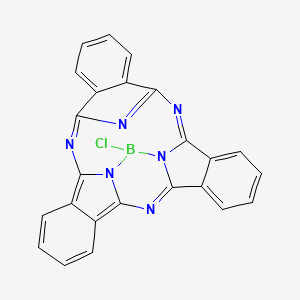

![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)